![molecular formula C20H20N4O3 B1678284 Pafuramidine CAS No. 186953-56-0](/img/structure/B1678284.png)
Pafuramidine
Vue d'ensemble
Description
Pafuramidine, also known as DB289, is an experimental drug formulated as the maleic acid salt pafuramidine maleate . It was given orphan drug status by the US Food and Drug Administration for the treatment of pneumocystis pneumonia (PCP) in patients with HIV/AIDS in 2006 . Preliminary clinical trials indicated that pafuramidine was effective against pneumocystis pneumonia and had the potential for fewer side effects than the standard treatment with trimethoprim/sulfamethoxazole (TMP-SMX) .
Molecular Structure Analysis
Pafuramidine has a molecular formula of C20H20N4O3 . Its structure includes a furan ring flanked by two phenyl rings, each of which is substituted with an amidine group .
Chemical Reactions Analysis
Pafuramidine is a prodrug and undergoes biotransformation in the body. CYP4F enzymes, including CYP4F2 and CYP4F3B, have been identified as the major enzymes catalyzing the initial oxidative O-demethylation of Pafuramidine .
Applications De Recherche Scientifique
Pafuramidine: A Comprehensive Analysis of Scientific Research Applications
1. Treatment of Human African Trypanosomiasis (HAT) Pafuramidine, also known as DB289, is being studied for its efficacy in treating Human African Trypanosomiasis (HAT), commonly known as sleeping sickness. It is a prodrug of DB75 (furamidine) and has shown promising activity against African trypanosomes in vitro and in animal models . Clinical trials have compared its effectiveness with pentamidine, the current standard treatment for first-stage HAT, showing similar cure rates .
Prophylactic Antimalarial Activity: Research has also explored Pafuramidine’s potential as a prophylactic antimalarial drug. A study involving healthy volunteers assessed the antimalarial activity of a single oral dose of Pafuramidine in a controlled setting, indicating its potential to prevent malaria infections .
Safety Profile Evaluation: The safety and tolerability of Pafuramidine are crucial aspects of its research applications. Studies have been conducted to evaluate its safety profile compared to other treatments, which is essential for its potential future use in clinical settings .
Oral Administration Advantage: One significant advantage of Pafuramidine is its oral availability, which offers a more convenient administration route compared to intramuscular injections like pentamidine. This could improve patient compliance and accessibility to treatment in remote areas .
Dosage Optimization: Determining the optimal dosage of Pafuramidine for different treatments is another area of research focus. Studies aim to establish the most effective dose with the least side effects for patients with various conditions like HAT or as a prophylactic for malaria .
Comparative Studies: Comparative studies are essential to position Pafuramidine against existing treatments. Research comparing Pafuramidine with pentamidine maleate provides insights into its relative efficacy and safety, guiding future treatment protocols .
Mécanisme D'action
Target of Action
Pafuramidine, also known as DB289, is an experimental prodrug of furamidine . It is primarily targeted towards the treatment of pneumocystis pneumonia (PCP) and has been granted orphan drug status by the US Food and Drug Administration for PCP in patients with HIV/AIDS . It has also been investigated for use in the treatment of trypanosomiasis, malaria, and other infectious and parasitic diseases .
Mode of Action
As a prodrug, Pafuramidine is metabolized into its active form, furamidine, which is believed to interact with its targets to exert its therapeutic effects . .
Pharmacokinetics
As a prodrug, Pafuramidine is expected to be metabolized into its active form, furamidine, upon administration .
Result of Action
Preliminary clinical trials have indicated that Pafuramidine is effective against pneumocystis pneumonia and has the potential for fewer side effects than the standard treatment with trimethoprim/sulfamethoxazole (TMP-SMX) . .
Propriétés
IUPAC Name |
N'-methoxy-4-[5-[4-[(Z)-N'-methoxycarbamimidoyl]phenyl]furan-2-yl]benzenecarboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-25-23-19(21)15-7-3-13(4-8-15)17-11-12-18(27-17)14-5-9-16(10-6-14)20(22)24-26-2/h3-12H,1-2H3,(H2,21,23)(H2,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOQVLAXCBRRGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CC=C(C=C1)C2=CC=C(O2)C3=CC=C(C=C3)C(=NOC)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(\N)/C1=CC=C(C=C1)C2=CC=C(O2)C3=CC=C(C=C3)/C(=N/OC)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pafuramidine | |
CAS RN |
186953-56-0 | |
Record name | Pafuramidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=186953-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pafuramidine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186953560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pafuramidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06532 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PAFURAMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1VG379J2X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.